4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
4-(2,3,4-Trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a dihydroquinolinone derivative featuring a benzo[h]quinolinone core substituted with a 2,3,4-trimethoxyphenyl group at the 4-position.
- Molecular framework: The benzo[h]quinolinone scaffold is a bicyclic system fused at the h-position, providing rigidity and planar aromaticity .
- Synthetic relevance: Compounds in this class are typically synthesized via palladium-catalyzed cross-coupling or intramolecular cyclization, as seen in related quinolinones .
Properties
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-18-11-10-16(21(26-2)22(18)27-3)17-12-19(24)23-20-14-7-5-4-6-13(14)8-9-15(17)20/h4-11,17H,12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEANYRPAOMLFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386588 | |
| Record name | ST015180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5749-92-8 | |
| Record name | ST015180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations :
- Substituent polarity : Nitro groups (e.g., ) increase polarity compared to methoxy or bromo substituents.
- Thermal stability : Melting points correlate with crystallinity; nitro-substituted analogs exhibit higher melting points (~220°C) due to stronger intermolecular interactions.
- Synthetic flexibility : Brominated derivatives (e.g., ) are intermediates for further functionalization via cross-coupling reactions.
Reactivity and Functionalization
- Electrophilic substitution : Electron-rich trimethoxyphenyl groups direct electrophiles to meta/para positions, enabling selective derivatization.
- Redox activity: The dihydroquinolinone core can undergo oxidation to aromatic quinolinones, altering conjugation and bioactivity .
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